molecular formula C27H38 B14475548 Acenaphthylene, 5-pentadecyl- CAS No. 66291-93-8

Acenaphthylene, 5-pentadecyl-

Cat. No.: B14475548
CAS No.: 66291-93-8
M. Wt: 362.6 g/mol
InChI Key: HXPNMJJPBXOHQF-UHFFFAOYSA-N
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Description

Acenaphthylene, 5-pentadecyl- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentadecyl group attached to the acenaphthylene core. The molecular formula for acenaphthylene, 5-pentadecyl- is C27H50, and it has a molecular weight of 374.6859 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphthylene, 5-pentadecyl- typically involves the alkylation of acenaphthylene with a pentadecyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:

  • Acenaphthylene is dissolved in an inert solvent such as dichloromethane.
  • The pentadecyl halide is added to the solution.
  • The Lewis acid catalyst is introduced, and the reaction mixture is stirred at a controlled temperature.
  • The product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of acenaphthylene, 5-pentadecyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene, 5-pentadecyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of acenaphthylene, 5-pentadecyl- typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Acenaphthylene, 5-pentadecyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for therapeutic research.

    Industry: Acenaphthylene, 5-pentadecyl- is used in the production of polymers, dyes, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of acenaphthylene, 5-pentadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Pathway Modulation: Influencing biochemical pathways, resulting in altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A hydrogenated derivative of acenaphthylene, used in the production of dyes and plastics.

    Naphthalene: A simpler polycyclic aromatic hydrocarbon, used in mothballs and as a precursor to other chemicals.

    Anthracene: Another polycyclic aromatic hydrocarbon, used in the production of dyes and as a scintillator in radiation detection.

Uniqueness

Acenaphthylene, 5-pentadecyl- is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to other polycyclic aromatic hydrocarbons .

Properties

CAS No.

66291-93-8

Molecular Formula

C27H38

Molecular Weight

362.6 g/mol

IUPAC Name

5-pentadecylacenaphthylene

InChI

InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3

InChI Key

HXPNMJJPBXOHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3

Origin of Product

United States

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